Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate
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Overview
Description
Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate is an organic compound with the molecular formula C14H17BrO5. This compound is characterized by its bromine, diethyl, and hydroxy functional groups attached to an isophthalate core. It is typically found as an off-white to colorless solid or crystalline substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate generally involves the bromination of a precursor compound, followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification process typically involves methanol and an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the ester groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted isophthalates, oxidized derivatives, and reduced esters .
Scientific Research Applications
Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate exerts its effects involves interactions with various molecular targets. The bromine and hydroxy groups play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. The pathways involved often include nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-hydroxyisophthalate
- Dimethyl 5-bromo-2-hydroxyisophthalate
- Dimethyl 4,6-diethyl-2-hydroxyisophthalate
Uniqueness
Dimethyl 5-bromo-4,6-diethyl-2-hydroxyisophthalate is unique due to the presence of both bromine and diethyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Properties
Molecular Formula |
C14H17BrO5 |
---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
dimethyl 5-bromo-4,6-diethyl-2-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17BrO5/c1-5-7-9(13(17)19-3)12(16)10(14(18)20-4)8(6-2)11(7)15/h16H,5-6H2,1-4H3 |
InChI Key |
TVVJKWBLZWVUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1Br)CC)C(=O)OC)O)C(=O)OC |
Origin of Product |
United States |
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